molecular formula C24H25N3O3 B2421994 1-(1-(2-Methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(naphthalen-1-ylmethyl)urea CAS No. 1203316-58-8

1-(1-(2-Methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(naphthalen-1-ylmethyl)urea

Cat. No.: B2421994
CAS No.: 1203316-58-8
M. Wt: 403.482
InChI Key: UHWBURMIASFPQC-UHFFFAOYSA-N
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Description

1-(1-(2-Methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(naphthalen-1-ylmethyl)urea is a synthetic organic compound. It belongs to a class of molecules known for their potential in various fields of research, including medicinal chemistry and materials science, due to its unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(2-Methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(naphthalen-1-ylmethyl)urea typically involves a multi-step process:

  • Initial Formation: : The starting materials, 2-methoxyacetyl chloride and 1,2,3,4-tetrahydroquinoline, undergo an acylation reaction to form an intermediate.

  • Subsequent Reactions: : This intermediate is then reacted with naphthalen-1-ylmethylamine in the presence of a coupling agent, such as carbodiimides, to yield the final urea derivative.

Industrial Production Methods

For industrial-scale production, the synthesis would likely involve continuous flow techniques and optimized reaction conditions to ensure high yield and purity. Automation and precise control of reaction parameters are critical in this setting.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: : This compound may undergo oxidation reactions, possibly at the methoxy group, leading to corresponding aldehyde or acid derivatives.

  • Reduction: : The carbonyl groups present in the molecule can be reduced to alcohols.

  • Substitution: : The aromatic rings in the compound can participate in electrophilic aromatic substitution, introducing various functional groups.

Common Reagents and Conditions

  • Oxidation: : Agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

  • Reduction: : Common reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: : Conditions vary depending on the functional groups being introduced, typically involving halogenation or nitration reactions.

Major Products Formed from These Reactions

  • Oxidation Products: : Aldehydes, carboxylic acids.

  • Reduction Products: : Alcohols.

  • Substitution Products: : A variety of substituted aromatics depending on the introduced groups.

Scientific Research Applications

Chemistry

In organic synthesis, it is used as a building block for designing novel molecules and materials.

Biology

Explored for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine

Investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.

Industry

Mechanism of Action

Molecular Targets and Pathways Involved

  • Enzymatic Interaction: : It can bind to specific enzymes, inhibiting their activity.

  • Receptor Binding: : Potential to interact with various cellular receptors, modulating biological responses.

  • Pathways: : Impacts biochemical pathways related to inflammation, cell proliferation, or signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Methoxyacetyl)-3-phenylurea

  • 1-(1-(2-Methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(naphthalen-2-ylmethyl)urea

  • 7-Methoxy-1,2,3,4-tetrahydroquinoline derivatives

Uniqueness

The distinctiveness of 1-(1-(2-Methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(naphthalen-1-ylmethyl)urea lies in its specific combination of functional groups and molecular architecture, offering unique properties and reactivity compared to similar compounds. This makes it a compound of interest for diverse scientific applications and research initiatives.

Properties

IUPAC Name

1-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-3-(naphthalen-1-ylmethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O3/c1-30-16-23(28)27-13-5-9-18-11-12-20(14-22(18)27)26-24(29)25-15-19-8-4-7-17-6-2-3-10-21(17)19/h2-4,6-8,10-12,14H,5,9,13,15-16H2,1H3,(H2,25,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHWBURMIASFPQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)NCC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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